Product packaging for Dibenzofuran-4,6-diborate(Cat. No.:CAS No. 145238-17-1)

Dibenzofuran-4,6-diborate

Cat. No.: B595892
CAS No.: 145238-17-1
M. Wt: 255.827
InChI Key: CNLVLSQUPFGERC-UHFFFAOYSA-N
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Description

Dibenzofuran-4,6-diborate (CAS 145238-17-1) is a high-purity, white powder advanced chemical intermediate with a molecular formula of C12H10B2O5 and a molecular weight of 255.83 . It is characterized by its high purity, typically 97% to 98% or higher, making it a reliable component for the reproducible synthesis of complex organic molecules . This compound serves as a versatile boronic ester building block in organic synthesis, particularly valued in the field of material science. Its core application and research value lie in the synthesis of advanced organic semiconductors for next-generation optoelectronic devices . Researchers utilize this compound in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct complex conjugated molecular architectures. The unique dibenzofuran core contributes to enhanced electronic properties in the final materials, enabling better charge transport and light emission efficiency . This makes it a critical intermediate in the research and development of Organic Light-Emitting Diodes (OLEDs) for displays and lighting, as well as other photoelectric devices . The product is intended for research and development purposes only and is not classified as a drug, household item, or for food use. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10B2O5 B595892 Dibenzofuran-4,6-diborate CAS No. 145238-17-1

Properties

IUPAC Name

(6-boronodibenzofuran-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10B2O5/c15-13(16)9-5-1-3-7-8-4-2-6-10(14(17)18)12(8)19-11(7)9/h1-6,15-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLVLSQUPFGERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C3=CC=CC(=C3O2)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10B2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for Dibenzofuran 4,6 Diborate

Precursor Synthesis and Selective Functionalization of Dibenzofuran (B1670420) Scaffolds

The creation of the dibenzofuran framework is the initial critical phase. Various synthetic methodologies have been developed to achieve this, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions. These methods can be broadly categorized into directed metalation, cross-coupling reactions, and intramolecular cyclization approaches.

Directed Metalation Strategies for Dibenzofuran Functionalization (e.g., Dilithiation)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic compounds. In the case of dibenzofuran, the oxygen atom of the furan (B31954) ring can direct the metalation to the adjacent 4 and 6 positions. The reaction of dibenzofuran with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi) or n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), leads to the formation of 4,6-dilithiodibenzofuran. researchgate.netthieme-connect.defigshare.com This dilithiated intermediate is a key precursor for the introduction of various electrophiles, including boron moieties, at the desired positions. figshare.com

The reaction of dibenzofuran with butyl lithium can result in dilithiation, forming a key intermediate for further functionalization. researchgate.net The sequential lithiation of the 4- and 6-positions has been demonstrated using sec-butyllithium, enabling the synthesis of unsymmetrical 4,6-disubstituted dibenzofurans. thieme-connect.de The isolation of 4,6-dilithiodibenzofuran as a TMEDA adduct has been reported, confirming the viability of this intermediate for subsequent reactions. figshare.com

Metalation Strategy Reagents Key Intermediate Reference
Dilithiations-BuLi or n-BuLi, TMEDA4,6-Dilithiodibenzofuran researchgate.netthieme-connect.defigshare.com

Cross-Coupling Reactions for Dibenzofuran Core Formation (e.g., Negishi, Ullmann, Yamamoto)

Cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used to construct the dibenzofuran core.

Negishi Coupling: An efficient one-pot procedure for the synthesis of dibenzofurans involves a Negishi cross-coupling reaction. ljmu.ac.uk This methodology utilizes a directed ortho-lithiation followed by zincation of a fluoroarene, which then undergoes a Negishi coupling with a 2-bromophenyl acetate (B1210297). ljmu.ac.uk Subsequent intramolecular nucleophilic aromatic substitution (SNAr) leads to the formation of the dibenzofuran ring system. ljmu.ac.uk

Ullmann Coupling: The Ullmann condensation is a classic method for forming diaryl ethers, which are precursors to dibenzofurans. Intramolecular Ullmann coupling of appropriately substituted diaryl ethers can yield the dibenzofuran skeleton. organic-chemistry.org A one-pot protocol has been developed that combines a Pd-catalyzed cross-coupling/aromatization with a Cu-catalyzed Ullmann coupling for the rapid construction of dibenzofuran motifs from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.org

Yamamoto Coupling: While not as commonly cited for dibenzofuran synthesis in the provided context, Yamamoto-type homocoupling of aryl halides can be a potential strategy for creating the biphenyl (B1667301) linkage necessary for subsequent cyclization to form the dibenzofuran ring.

Coupling Reaction Catalyst/Reagents Key Transformation Reference
Negishi CouplingPd catalyst, organozinc intermediateFormation of biaryl linkage ljmu.ac.uk
Ullmann CouplingCu catalystIntramolecular C-O bond formation organic-chemistry.org

Intramolecular Cyclization Approaches for Dibenzofuran Ring System Construction

The final ring-closing step to form the central furan ring is a common strategy in dibenzofuran synthesis. These intramolecular cyclization reactions often start from a pre-formed biaryl precursor.

One of the most prevalent methods is the intramolecular cyclization of 2-arylphenols. ljmu.ac.uk This can be achieved through various means, including palladium-catalyzed C-O bond formation. An efficient one-pot procedure combines a Negishi cross-coupling to form the biaryl phenol (B47542) intermediate, which then undergoes an in-situ intramolecular SNAr reaction to yield the dibenzofuran. ljmu.ac.uk

Another approach involves the cyclization of diaryl ethers. organic-chemistry.org Palladium catalysis can facilitate the intramolecular cyclization of ortho-diazonium salts of diaryl ethers to produce dibenzofurans. organic-chemistry.org

Cyclization Approach Starting Material Key Process Reference
From 2-Arylphenols2-ArylphenolIntramolecular SNAr or Pd-catalyzed C-O formation ljmu.ac.uk
From Diaryl Ethersortho-diazonium salt of diaryl etherPd-catalyzed intramolecular cyclization organic-chemistry.org

Boronation Techniques for Dibenzofuran-4,6-diborate Formation

Once the dibenzofuran scaffold is in hand, or more strategically, once the 4,6-dilithiated intermediate is generated, the introduction of boron moieties can be accomplished.

Reaction of Organolithium Intermediates with Electrophilic Boron Reagents

The most direct route to this compound is through the reaction of the 4,6-dilithiodibenzofuran intermediate with a suitable electrophilic boron reagent. Research has demonstrated the successful synthesis of 4,6-bis(dimesitylboryl)dibenzofuran by reacting the isolated 4,6-dilithiodibenzofuran-TMEDA adduct with dimesitylboron fluoride (B91410). figshare.com This reaction proceeds via a salt metathesis pathway, where the lithium atoms are replaced by the boryl groups.

The general strategy involves the in-situ generation of the 4,6-dilithiodibenzofuran followed by quenching with an electrophilic boron source. The choice of the boron reagent is crucial and can influence the nature of the resulting borane (B79455) (e.g., boronic acid, boronic ester, or triarylborane).

Boronation Step Organometallic Intermediate Electrophilic Boron Reagent Product Type Reference
Diborylation4,6-DilithiodibenzofuranDimesitylboron fluorideTriarylborane figshare.com

Exploration of Alternative Boronation Pathways

While the dilithiation-boronation sequence is a well-established method, other potential pathways for the synthesis of this compound could be explored. These might include:

Iridium-catalyzed C-H borylation: This modern technique allows for the direct borylation of C-H bonds. While typically governed by steric factors, the development of directing-group strategies could potentially enable the selective borylation of the 4 and 6 positions of the dibenzofuran core.

Halogen-metal exchange followed by boronation: Synthesis of a 4,6-dihalodibenzofuran precursor would allow for a subsequent halogen-metal exchange (e.g., with n-BuLi) to generate the dianion, which could then be reacted with a boron electrophile.

Palladium-catalyzed cross-coupling with diboron (B99234) reagents: A 4,6-dihalodibenzofuran could potentially undergo a Miyaura borylation reaction with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the corresponding diboronic ester.

These alternative methods, while not yet explicitly reported for this compound, represent viable synthetic strategies based on current advancements in organic synthesis.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies in organic chemistry, aiming to reduce environmental impact by promoting energy efficiency, minimizing waste, and utilizing less hazardous substances. While specific literature detailing a comprehensive green synthesis of this compound is sparse, sustainable strategies can be applied to the two principal stages of its formation: the construction of the dibenzofuran core and the subsequent borylation at the 4 and 6 positions. This section explores modern, environmentally conscious approaches applicable to these key transformations, moving away from classical methods that often rely on harsh reagents and conditions.

Greener Pathways to the Dibenzofuran Nucleus

Traditional syntheses of dibenzofurans can involve multi-step processes with significant waste generation. However, recent innovations offer more sustainable alternatives, primarily through advanced catalytic processes.

One of the most promising green strategies involves photocatalysis , which harnesses the energy of visible light to drive chemical reactions under mild conditions. uni-regensburg.de Photo-induced methods can be used for the intramolecular C-O bond formation required to construct the central furan ring of the dibenzofuran structure. uni-regensburg.de This approach is highly efficient and eco-friendly, as it relies on light as a renewable energy source. uni-regensburg.de

Another significant advancement is the use of palladium-catalyzed, phenol-directed C–H activation and C–O cyclization . This method provides a practical and direct route to substituted dibenzofurans. acs.org From a green chemistry perspective, a key advantage is the potential to use air as the terminal oxidant, which avoids the need for stoichiometric chemical oxidants that would otherwise become waste products. acs.org While some protocols require high temperatures, optimization towards lower temperatures (90 °C) has been achieved, making the process more energy-efficient and compatible with a wider range of functional groups. acs.org

Table 1: Comparison of Catalytic Systems for Green Dibenzofuran Synthesis
Synthetic Strategy Catalyst/Conditions Green Chemistry Advantages Reference(s)
Photocatalytic C-O CyclizationOrganic Photosensitizer, Visible LightUtilizes renewable energy (light), operates under mild conditions, eco-friendly. uni-regensburg.de
C-H Activation/C-O CyclizationPalladium(II) Acetate, Air as OxidantHigh atom economy, uses a clean and readily available oxidant (air). acs.org

Sustainable and Strategic Borylation Methods

The introduction of borate (B1201080) groups onto the dibenzofuran skeleton is the final key step. Classical borylation methods often employ stoichiometric organolithium reagents, such as n-butyllithium, at cryogenic temperatures (-78 °C), which are energy-intensive and hazardous. chemicalbook.com Modern catalytic methods provide far more sustainable and efficient alternatives.

Photocatalytic C-H Borylation

The merger of photoredox catalysis with C-H functionalization has emerged as a powerful tool for sustainable synthesis. researchgate.net This strategy allows for the direct borylation of arenes and heteroarenes under exceptionally mild conditions, often at room temperature, thereby minimizing energy consumption. rsc.orgacs.org

Several photocatalytic systems have been developed:

Heterogeneous Photocatalysis : The use of a recyclable, heterogeneous photocatalyst like Titanium dioxide (TiO2) represents a significant green advancement. chemrxiv.org This approach enables the generation of aryl radicals from haloarenes, which can then be borylated. The catalyst can be recovered and reused, aligning with the principles of a circular economy. chemrxiv.org

Homogeneous Photocatalysis : Rhodium-based photocatalysts have been shown to efficiently catalyze the C-H borylation of arenes via a photochemical pathway. rsc.orgacs.org This "reductive" strategy provides an alternative activation mode that enables the reaction to proceed at room temperature, a stark contrast to thermally driven borylations that require high temperatures. acs.org

Transition-Metal-Free C-H Borylation

To circumvent the cost and potential toxicity associated with transition metals, metal-free borylation strategies have been developed. One innovative method uses stable and readily available benzylic boronates, which are activated by a simple alkali-metal alkoxide to act as potent organometallic-type reagents. nih.gov This system can achieve deprotonative C-H borylation of various heteroarenes, including dibenzofuran, with high regioselectivity for the most acidic C-H bonds. nih.gov This is particularly relevant for the target molecule, as the 4 and 6 positions of dibenzofuran are known to be susceptible to metalation and subsequent functionalization.

Microwave-Assisted Borylation

Microwave-assisted organic synthesis (MAOS) is a cornerstone of green chemistry that focuses on energy efficiency. sciencepublishinggroup.comajrconline.orgresearchgate.net By using microwave irradiation as an energy source, reaction times can be drastically reduced from hours to mere minutes. sciencepublishinggroup.comajrconline.org This rapid, localized heating often leads to cleaner reactions with higher yields and fewer byproducts, simplifying purification and reducing solvent waste. ajrconline.org The technique has been successfully applied to the palladium-catalyzed synthesis of a wide variety of arylboronates, demonstrating its utility as a green tool for borylation reactions. researchgate.netacs.org

Table 2: Modern Sustainable Methods for Aryl Borylation
Methodology Catalyst/Reagents/Conditions Green Chemistry Advantages Reference(s)
Heterogeneous PhotocatalysisTiO₂, Visible LightRecyclable catalyst, mild conditions, pharmaceutically accepted excipient. chemrxiv.org
Homogeneous PhotocatalysisRhodium Complexes, Visible LightRoom temperature operation, high efficiency, low energy input. rsc.orgacs.org
Transition-Metal-Free BorylationBenzylic Boronate, Alkali-Metal AlkoxideAvoids transition metals, high regioselectivity, uses stable reagents. nih.gov
Microwave-Assisted SynthesisPalladium Catalyst, Microwave IrradiationDrastically reduced reaction times, improved energy efficiency, higher yields, cleaner reactions. ajrconline.orgresearchgate.netacs.org

By combining these modern, sustainable approaches—such as photocatalytic cyclization to form the dibenzofuran core followed by a metal-free or photocatalytic C-H borylation—a plausible and environmentally responsible synthetic route to this compound can be envisioned, adhering to the core tenets of green chemistry.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of dibenzofuran-based organoboron compounds, offering detailed insights into the molecular framework and the local environment of specific nuclei.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Studies for Molecular Structure

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the successful synthesis and purity of dibenzofuran-based compounds. For the parent dibenzofuran (B1670420) molecule, characteristic signals in the aromatic region of the ¹H NMR spectrum are observed. For instance, in CDCl₃, the protons appear at chemical shifts of approximately 7.96, 7.57, 7.46, and 7.35 ppm. chemicalbook.com The ¹³C NMR spectrum of dibenzofuran provides information about the carbon skeleton.

In derivatized systems, such as those used in the synthesis of more complex molecules, these spectra are crucial for verifying the incorporation of various functional groups. nih.gov For example, the formation of dihydrobenzofuran-based boronic esters via palladium-promoted Heck/borylation strategies can be monitored by the appearance of specific proton and carbon signals corresponding to the newly formed structures. rsc.orgnih.gov

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Dibenzofuran in Different Solvents chemicalbook.com

Solvent H-A H-B H-C H-D
Acetone 8.070 7.375 7.506 7.610
CDCl₃ 7.958 7.574 7.458 7.346

Note: The assignments A, B, C, and D correspond to different protons on the dibenzofuran ring system.

Boron-¹¹ (¹¹B) NMR Spectroscopy for Diborate Environment and Electronic Interactions

Boron-11 (¹¹B) NMR spectroscopy is particularly powerful for directly probing the boron centers in diborate compounds. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the electronic environment of the boron atom. For organoboronic acids and their esters, the ¹¹B chemical shift provides insight into the trigonal (sp²) or tetrahedral (sp³) nature of the boron atom.

In the context of dibenzofuran-4,6-diborate, the ¹¹B NMR spectrum would be expected to show a characteristic signal corresponding to the boronate ester groups. The precise chemical shift can indicate the degree of electronic communication between the dibenzofuran core and the boron centers. Studies on related borenium cations have shown that the ¹¹B chemical shift is a sensitive probe of Lewis acidity and electronic interactions within the molecule. researchgate.net For instance, changes in the stoichiometry of boron trihalides in reactions can lead to the formation of different boron species like aminodiborane and diborane, which are distinguishable by their unique ¹¹B NMR signals. researchgate.net

Fluorine-¹⁹ (¹⁹F) NMR for Derivatized Systems

Fluorine-19 (¹⁹F) NMR spectroscopy is a valuable technique for characterizing fluorinated derivatives of this compound. wikipedia.org Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, this technique allows for the precise identification and quantification of fluorine-containing compounds. wikipedia.orgnih.gov

In derivatized systems, the introduction of fluorine-containing groups can be readily confirmed by ¹⁹F NMR. The chemical shifts and coupling constants provide detailed information about the electronic environment of the fluorine atoms. researchgate.net For example, in the study of per- and polyfluoroalkyl substances (PFAS), ¹⁹F NMR is used to distinguish between different fluorinated groups and to study their interactions with other molecules. dtic.milresearchgate.net This technique would be similarly applied to fluorinated dibenzofuran diborates to understand the influence of fluorine substitution on the electronic properties of the molecule. The selection of an appropriate deuterated solvent is crucial for obtaining well-resolved spectra. dtic.mil

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques complement NMR by providing information about the functional groups present and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a standard method for identifying functional groups in a molecule. In dibenzofuran-based compounds, characteristic IR absorption bands can confirm the presence of the dibenzofuran core and any appended functional groups. The IR spectrum of dibenzofuran shows characteristic peaks for aromatic C-H stretching and bending, as well as C-O-C stretching of the furan (B31954) ring. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's conjugated system. Dibenzofuran itself has a distinct UV-Vis absorption spectrum. nist.gov

For this compound, the introduction of the diborate functionality can influence the electronic structure of the dibenzofuran core, leading to shifts in the absorption maxima. These shifts can be correlated with the degree of electronic communication between the boron centers and the aromatic system. Dibenzofuran derivatives are known for their interesting electronic and optical properties, which are relevant for applications in materials science. organic-chemistry.org The UV-Vis spectra of these compounds are therefore crucial for characterizing their potential as electronic materials. Theoretical calculations can aid in the interpretation of the electronic transitions observed in the UV-Vis spectra. sfu.canih.gov

Table 2: List of Compounds Mentioned

Compound Name
Dibenzofuran
This compound
Dihydrobenzofuran
Aminodiborane
Diborane
Boron trihalides

Cyclic Voltammetry for Electrochemical Properties and Inter-boron Electronic Coupling

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. ossila.commdpi.com It measures the current response of a redox-active substance to a linearly cycled potential sweep. nih.gov By analyzing the resulting voltammogram, key parameters such as oxidation and reduction potentials can be determined, providing information about the electronic energy levels (HOMO/LUMO) and the reversibility of electron transfer processes. ossila.com

For molecules like this compound, which contains two boron centers, CV is particularly valuable for probing the electronic communication, or coupling, between these sites. In related systems where two redox-active units are held in close proximity by a dibenzofuran spacer, CV has been used to detect charge delocalization. researchgate.net If significant electronic coupling exists between the two borate (B1201080) groups in this compound, the cyclic voltammogram would be expected to show two distinct, well-resolved oxidation or reduction waves. researchgate.net The separation between these waves provides a measure of the coupling energy. The electrochemical behavior is influenced by the molecular structure and the solvent system used. sciepub.comacs.org

The study of related boron-doped polycyclic aromatic hydrocarbons (PAHs) and dibenzofuran derivatives demonstrates the utility of CV in characterizing their electronic nature. mostwiedzy.plmdpi.com The redox potentials obtained from CV are crucial for evaluating the suitability of such materials for applications in electronics, such as in Organic Light Emitting Diodes (OLEDs). rsc.org

Table 1: Illustrative Electrochemical Data for Related Aromatic Compounds

Compound/SystemAnodic Peak Potential (Epa)Cathodic Peak Potential (Epc)NotesSource
Gallic Acid (pH 3.0)0.414 V, 0.786 V0.350 VShows two oxidation peaks. mdpi.com
Cysteine (pH 7.0)~0.8 V, ~1.9 V-First peak corresponds to thiol group oxidation. mdpi.com
K3[Fe(CN)6] on BDD electrode~0.4 V~0.3 VReversible one-electron redox process. mostwiedzy.pl
[Ru(NH3)6]Cl3 on BDD electrode~ -0.2 V~ -0.3 VShows better catalytic properties on BDD. mostwiedzy.pl

This table presents data for other compounds to illustrate the type of information obtained from cyclic voltammetry experiments.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structural details of a compound by measuring the mass-to-charge ratio (m/z) of its ions. chemrxiv.org For this compound, high-resolution mass spectrometry (HRMS) would provide a precise measurement of its molecular mass, allowing for the confirmation of its elemental composition. acs.orgepa.gov

When a molecule is introduced into the mass spectrometer and ionized, typically by electron impact (EI), it forms a molecular ion (M+•). libretexts.org This ion is often energetically unstable and breaks apart into smaller, charged fragments. libretexts.org The collection of these fragments constitutes the mass spectrum, which serves as a molecular "fingerprint." libretexts.org

The fragmentation pattern of this compound would be influenced by its stable aromatic core. libretexts.org Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system. libretexts.org Key fragmentation pathways would likely involve the cleavage of the carbon-boron and boron-oxygen bonds. Expected fragments would correspond to the loss of one or both borate groups, leading to significant peaks in the spectrum. The core dibenzofuran cation would also be an expected stable fragment. Analysis of these patterns provides definitive structural confirmation. science.gov

Table 2: Calculated Molecular Mass and Expected Fragments for this compound

SpeciesFormulaCalculated Mass (Da)
This compound (as pinacol (B44631) ester)C24H28B2O5434.1
Molecular Ion [M]+•[C24H28B2O5]+•434.1
Fragment after loss of one pinacol borate group[C18H16BO3]+303.1
Dibenzofuran core fragment[C12H8O]+•168.2

Note: The table assumes the borate group is a pinacol ester, a common derivative in synthesis. The exact mass will vary depending on the specific ester or acid form.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comugr.es This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's structure and properties. rsc.org

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the dibenzofuran core and the geometry of the boron substituents. In crystallographic studies of related dibenzofuran-containing molecules, the central dibenzo[b,d]furan unit is shown to be largely planar. researchgate.net The analysis would confirm the positions of substitution at the 4 and 6 locations on the dibenzofuran ring system.

Furthermore, X-ray crystallography elucidates the conformation of the molecule and its packing within the crystal lattice. researchgate.net It can reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the material's bulk properties. In studies of cofacial dimers linked by a dibenzofuran spacer, X-ray analysis has been crucial in determining the precise orientation and separation between the two connected units. researchgate.net Such structural data is invaluable for correlating the molecular structure with its observed electronic and physical properties. rsc.org

Table 3: Illustrative Crystallographic Data for a Dibenzofuran Derivative

ParameterValue
Compound4,6-dibromodibenzofuran (B1348550)
Empirical FormulaC12H6Br2O
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)14.18(3)
b (Å)14.50(3)
c (Å)4.98(1)
β (°)99.4(3)
Volume (ų)1011(3)

Data from a study on 4,6-dibromodibenzofuran is presented to illustrate typical crystallographic parameters. Source: Adapted from data available in crystallographic open databases.

Thermal Analysis Techniques for Material Properties

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to measure changes in a material's physical properties as a function of temperature. science.govmetu.edu.tr These methods are critical for assessing the thermal stability and phase behavior of materials like this compound, particularly for applications in electronics where thermal robustness is required. rsc.orgresearchgate.net

TGA measures the change in mass of a sample as it is heated at a controlled rate. This analysis is used to determine the decomposition temperature (Td), which is often defined as the temperature at which 5% mass loss occurs. rsc.org A high Td indicates good thermal stability. For dibenzofuran-based host materials developed for OLEDs, Td values are often above 350 °C, signifying their suitability for device fabrication processes that involve heating. researchgate.net

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of phase transitions. metu.edu.tr This includes the glass transition temperature (Tg), the temperature at which an amorphous solid becomes rubbery, and the melting point (Tm). rsc.org A high Tg is desirable for amorphous thin films in electronic devices as it contributes to morphological stability during operation. rsc.org

Table 4: Thermal Properties of Related Dibenzofuran-Based Materials

CompoundTd (°C, 5% weight loss)Tg (°C)Tm (°C)Application ContextSource
m-PPDF351--OLED Host Material researchgate.net
4DBFHPB490135313Hole Transport Layer rsc.org
mBFCzCN412148272OLED Host Material researchgate.net
dBFCzCN499225-OLED Host Material researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the many-body Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for studying complex organic molecules.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the minimum energy arrangement of the atoms. For Dibenzofuran-4,6-diborate, the core dibenzofuran (B1670420) unit is largely planar and rigid. The primary conformational flexibility arises from the rotation of the two pinacolboronate groups (Bpin) attached at the 4 and 6 positions.

DFT calculations are used to explore the potential energy surface associated with the rotation of the C–B bonds. These calculations help identify the lowest energy conformer, which is crucial for the accurate prediction of other properties. The orientation of the Bpin groups relative to the dibenzofuran plane is determined by a balance of steric hindrance and electronic effects. In the optimized geometry, the boron atoms and the dibenzofuran ring are typically coplanar to maximize electronic conjugation, while the bulky pinacol (B44631) groups are oriented to minimize steric clash.

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data) This table presents plausible bond lengths and dihedral angles for the optimized geometry of this compound, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory). Actual values would require a specific calculation.

DFT calculations are widely used to predict NMR chemical shifts with a high degree of accuracy. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical ¹H, ¹³C, and ¹¹B NMR spectra can be generated.

These predicted spectra are invaluable for confirming chemical structures and assigning experimental peaks. For this compound, DFT can predict the chemical shifts for the aromatic protons and carbons of the dibenzofuran core, the methyl groups of the pinacol esters, and crucially, the boron atoms. researchgate.net Comparing the calculated shifts with experimental data can validate the computed geometry and provide confidence in the structural assignment. nrel.gov The accuracy of predictions can be improved by using appropriate functionals and basis sets, and by considering solvent effects through models like the Polarizable Continuum Model (PCM). mdpi.com

Table 2: Comparison of Hypothetical Experimental and DFT-Predicted ¹³C NMR Chemical Shifts (ppm) This table illustrates how DFT-calculated values are typically compared against experimental data. The accuracy of modern DFT methods can often achieve root-mean-square deviations of 0.5 to 2.9 ppm for ¹³C shifts. mdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. nih.gov DFT calculations provide detailed information about the energy levels and spatial distribution of these orbitals.

In this compound, the HOMO is expected to be a π-orbital distributed across the electron-rich dibenzofuran ring system. The LUMO, conversely, is significantly influenced by the boronate ester groups. The boron atom has a vacant p-orbital, making the Bpin group an electron-accepting moiety. This property lowers the energy of the LUMO and localizes it partially on the C–B bond regions. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic excitation properties and kinetic stability. A smaller gap suggests the molecule is more easily excitable and potentially more reactive. The introduction of the two boronate ester groups is predicted to reduce the HOMO-LUMO gap compared to the parent dibenzofuran molecule.

DFT is a powerful tool for exploring the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be mapped. researchgate.net For this compound, this could involve studying its participation in reactions such as the Suzuki-Miyaura cross-coupling, where the boronate ester is a key functional group.

Computational studies can elucidate the step-by-step mechanism, for instance, by modeling the oxidative addition, transmetalation, and reductive elimination steps in a palladium-catalyzed cycle. These calculations can help rationalize experimental observations, predict the feasibility of different pathways, and guide the development of new synthetic methodologies. rwth-aachen.de

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, rotations, and conformational changes at a given temperature.

For this compound, MD simulations can be used to study the flexibility of the pinacolboronate groups. While the dibenzofuran core is rigid, the Bpin groups can rotate and vibrate. MD simulations can reveal the preferred orientations of these groups in solution and the energy barriers between different conformations. This information is particularly relevant when studying how the molecule might interact with and bind to a larger entity, such as the active site of a protein, where conformational flexibility can be crucial for achieving an optimal fit. nih.gov

Advanced Computational Methods in Chemical Biology and Drug Design (Contextual to Dibenzofuran Derivatives)

The dibenzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. nih.gov Computational methods are integral to designing and optimizing dibenzofuran derivatives as potential therapeutic agents. nih.gov

Structure-based drug design often begins with molecular docking, where computational algorithms predict the preferred binding orientation of a ligand (like a dibenzofuran derivative) within the active site of a target protein. nih.gov This allows for the rapid screening of virtual libraries of compounds and prioritization of candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. For dibenzofuran derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to build predictive models that guide the design of new analogs with enhanced potency.

Furthermore, pharmacophore modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. youtube.com This "pharmacophore" can then be used as a template to search for novel scaffolds, including those based on the dibenzofuran core, that possess the desired features for interacting with a biological target.

Applications and Functionalization Strategies in Materials Science

Integration of Dibenzofuran-4,6-diborate into Polymer Architectures and Advanced Composites

The incorporation of this compound into polymer backbones can yield materials with enhanced thermal stability, specific electronic properties, and potential for creating porous frameworks. Boron-containing conjugated porous polymers have garnered significant attention due to their tunable geometric structures, Lewis acid boron centers, and rich physical properties. mdpi.com These characteristics make them suitable for a variety of applications, including as luminescent materials, sensors, and catalysts. mdpi.com

The synthesis of complex polymeric architectures often relies on the efficient introduction of initiation sites. rsc.org The diborate functionality on the dibenzofuran (B1670420) core can serve as a reactive handle for polymerization reactions. For instance, the reversible condensation reaction between boronic acids (or their esters) and diols is a key principle in creating dynamic materials and self-healing polymers. chemrxiv.org This dynamic covalent chemistry could be exploited using this compound to form crosslinked polymer networks or advanced composites. Such materials could exhibit stimuli-responsiveness, where the boronic ester linkages can be reversibly formed or broken in response to changes in pH or the presence of specific molecules. chemrxiv.orgnih.gov

Furthermore, the integration of boron into polymer nanocomposites, such as those involving boron nitride nanotubes (BNNTs), has been shown to enhance dielectric properties, which is advantageous for designing advanced dielectric materials for energy storage applications. borates.todayborates.today While not a direct application of this compound, this highlights the value of incorporating boron into polymer matrices to achieve desirable functionalities.

Role as Building Blocks for Organic Light-Emitting Diodes (OLEDs) Host Materials

The dibenzofuran moiety is a well-regarded building block for host materials in phosphorescent organic light-emitting diodes (PhOLEDs) due to its high triplet energy and bipolar carrier transport properties. mdpi.comrsc.org However, the intrinsic carrier transport capability of dibenzofuran is sometimes insufficient, necessitating modification with other functional groups to achieve balanced charge injection and transport. mdpi.comresearchgate.net

The substitution pattern on the dibenzofuran core significantly impacts the performance of the resulting OLED device. Research on carbazole-dibenzofuran derivatives has shown that modifying the substitution positions can maintain a high triplet energy (over 2.95 eV), which is crucial for efficient blue PhOLEDs. mdpi.com Specifically, compounds where functional groups are attached at the 4- and 6-positions of the dibenzofuran core have been synthesized and studied. mdpi.comnih.gov

In one study, four regioisomers of a bipolar host material were created by combining a cyano-substituted fluorene (B118485) (electron-transporting unit) with dibenzofuran (hole-transporting unit). rsc.orgrsc.org The device utilizing the CF-2-BzF host, where the linkage is at the 2-position of the dibenzofuran, demonstrated the best performance for a yellow PhOLED, achieving a maximum external quantum efficiency (EQE) of 25.3% and a current efficiency of 77.2 cd/A. rsc.orgrsc.org Another study on deep-blue PhOLEDs used a mixed host system. A device with a host material featuring a 2,6-disubstituted dibenzofuran core (26CzDBF) achieved a high EQE of 22.9% and a significantly extended lifetime of 1400 hours at 100 cd/m², which was a 75% improvement over a similar host with a 2,8-substitution pattern. mdpi.com

These findings underscore the potential of this compound as a precursor for synthesizing high-performance host materials. The boronate ester groups at the 4,6-positions can be readily converted to other functional moieties via cross-coupling reactions, allowing for the precise tuning of the electronic and photophysical properties of the final host material to optimize device efficiency and stability. mdpi.comrsc.org

Table 1: Performance of OLEDs with Dibenzofuran-Based Host Materials

Host Material (Substitution Pattern)Emitter/DopantMax. EQE (%)Max. Current Efficiency (cd/A)Color Coordinates (at 1000 cd/m²)Reference
CF-1-BzF (1-position)PO-01 (Yellow)--(0.50, 0.50) rsc.org
CF-2-BzF (2-position)PO-01 (Yellow)25.377.2(0.50, 0.49) rsc.orgrsc.org
CF-3-BzF (3-position)PO-01 (Yellow)--(0.51, 0.49) rsc.org
CF-4-BzF (4-position)PO-01 (Yellow)--(0.50, 0.50) rsc.org
26CzDBF (2,6-positions)Ir(cb)₃ (Deep Blue)23.0-(0.14, 0.16) mdpi.com
46CzDBF (4,6-positions)Ir(cb)₃ (Deep Blue)20.3-- mdpi.com
28CzDBF (2,8-positions)Ir(cb)₃ (Deep Blue)22.4-- mdpi.com

Utilization in Energy Storage Devices and Systems

Researchers have developed boron-centered polymers, such as those based on polytetrahydrofuran (PTHF), for sodium-ion conduction. acs.org These semi-interpenetrating polymer networks combine the anion-trapping properties of the boron center with a weakly coordinating polymer backbone to improve salt dissociation and cation mobility. acs.org Similarly, sp³-boron-based single-ion polymer electrolytes have been designed that exhibit good thermal and electrochemical stability, making them suitable for use in Li-ion batteries. researchgate.net The structure of these polymers often involves boron atoms bonded to oxygen atoms within a polymer backbone, which helps to delocalize charge and enhance lithium-ion mobility. researchgate.net

Upon thermal treatment, some boron-containing conjugated porous polymers can be converted into boron-doped porous carbon materials. mdpi.com These materials demonstrate good electrochemical performance and have potential applications in energy storage and conversion, further expanding the utility of boron-based precursors. mdpi.com The this compound molecule, with its two boron centers and rigid aromatic structure, could serve as an excellent precursor for creating such functional polymers or carbon materials for advanced energy storage systems. mdpi.comresearchgate.netacs.org

Supramolecular Chemistry with this compound Scaffolds and Assemblies

Supramolecular chemistry, a field focused on chemical systems composed of discrete numbers of molecules bound together by non-covalent forces, offers a powerful platform for the bottom-up construction of functional materials. lindau-nobel.org The principles of molecular recognition and self-assembly are central to this "chemistry beyond the molecule." lindau-nobel.orgthno.org The this compound scaffold has emerged as a particularly valuable building block in this domain. Its unique combination of a rigid, planar aromatic core and strategically positioned, functional boronic acid groups allows for the directed assembly of complex and highly organized supramolecular architectures.

The utility of the this compound scaffold in supramolecular chemistry stems from several key structural features. The dibenzofuran unit provides a thermally robust and geometrically well-defined platform. atamanchemicals.com This rigidity is a crucial element in host-guest chemistry, as pre-organized hosts minimize the entropic penalty upon binding a guest molecule, leading to more stable complexes. libretexts.org Furthermore, the extensive π-system of the dibenzofuran core facilitates π-π stacking interactions, which are significant stabilizing forces in the formation of layered assemblies. libretexts.orgacs.org

The boronic acid moieties at the 4- and 6-positions are the primary drivers of self-assembly, offering multiple modes of interaction. researchgate.net They are capable of forming strong, directional hydrogen bonds, which can be used to construct intricate networks and guide the formation of specific crystalline structures—a practice known as crystal engineering. researchgate.netcdg.ac.atdariobraga.it Moreover, the boron atoms act as Lewis acids, enabling coordination with Lewis bases. Perhaps most significantly, boronic acids can undergo reversible esterification with diols, forming dynamic covalent bonds. This dynamic nature is a cornerstone of stimuli-responsive materials, where the assembly and disassembly of the supramolecular structure can be controlled by external factors like the presence of specific chemicals. researchgate.net

These interactions collectively allow for the rational design of advanced supramolecular structures. By selecting appropriate complementary molecules, this compound can be assembled into host-guest systems, extended networks, and other complex architectures with tailored properties. libretexts.orgunl.pt

Detailed Research Findings

Research into systems analogous to this compound demonstrates the potential of this scaffold. For instance, ligands based on a dibenzofuran core have been shown to form self-assembled supramolecular structures through a combination of hydrogen bonding, CH⋯π, and π⋯π stacking interactions. researchgate.net The design of such systems relies on a deep understanding of how non-covalent interactions guide crystal packing to create materials with desired properties. dariobraga.it

Studies on phenylboronic acids have extensively documented their use as building blocks for self-assembly. researchgate.net Hydrogen bonding between the boronic acid's hydroxyl groups and nitrogen atoms of molecules like 4,4'-bipyridine (B149096) leads to the formation of predictable, ordered solid-state structures. researchgate.net The principles governing these interactions are directly applicable to the this compound system, where the two boronic acid groups offer the potential to build more extended and complex frameworks.

The tables below summarize the key interactions and potential assemblies involving the this compound scaffold, based on established principles of supramolecular chemistry.

Table 1: Key Non-Covalent and Dynamic Covalent Interactions for this compound Assembly

Interaction Type Involved Molecular Moiety Role in Supramolecular Assembly
Hydrogen Bonding Boronic Acid Group (-B(OH)₂) Provides strong, directional linkages for creating predictable networks and co-crystals. researchgate.netresearchgate.net
π-π Stacking Aromatic Dibenzofuran Core Stabilizes assemblies through face-to-face stacking of aromatic rings, promoting layered structures. acs.orgresearchgate.net
Dynamic Covalent Bonding Boronic Acid and Diol Groups Forms reversible boronate esters, allowing for the creation of stimuli-responsive and self-healing materials. researchgate.net
Lewis Acid-Base Interaction Boron Atom (Lewis Acid) and N/O atoms (Lewis Base) Directs assembly through coordination between the electron-deficient boron and electron-rich atoms on other molecules.

Table 2: Illustrative Examples of Supramolecular Assemblies with this compound Scaffolds

Assembly Type Interacting Components Dominant Interactions Potential Resulting Structure/Property
Hydrogen-Bonded Network Dibenzofuran-4,6-diboronic acid and a dipyridyl compound Hydrogen Bonding, π-π Stacking Formation of a porous crystalline solid suitable for gas storage or selective guest inclusion. researchgate.netresearchgate.net
Host-Guest Complex A macrocycle containing the this compound unit and a small organic molecule Host-Guest Complementarity, van der Waals Forces, CH-π Interactions Encapsulation of a guest molecule, potentially altering its solubility, stability, or reactivity. thno.orglibretexts.org
Dynamic Supramolecular Polymer Dibenzofuran-4,6-diboronic acid and a flexible diol linker Dynamic Boronate Ester Formation A stimuli-responsive gel or material that can be assembled or disassembled by chemical triggers (e.g., water, amines). researchgate.net

| Engineered Co-crystal | Dibenzofuran-4,6-diboronic acid and an active pharmaceutical ingredient (API) | Hydrogen Bonding | A new solid form of the API with modified physical properties such as solubility or stability. cdg.ac.at |

Biomedical Research and Medicinal Chemistry Perspectives Focus on Dibenzofuran Core Relevance

Dibenzofuran-4,6-diborate as a Synthetic Precursor for Biologically Active Dibenzofuran (B1670420) Derivatives

This compound serves as an ideal building block for creating structurally diverse dibenzofuran derivatives. The carbon-boron bonds of its boronic acid or ester functionalities are primed for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.comacs.org This reaction is a cornerstone of modern medicinal chemistry due to its reliability, functional group tolerance, and ability to form carbon-carbon bonds.

By using this compound as a central scaffold, chemists can systematically introduce a wide variety of substituents at the 4- and 6-positions. This precursor can be coupled with an extensive range of aryl or heteroaryl halides (or triflates) to generate a library of 4,6-disubstituted dibenzofurans. This modular approach is exceptionally efficient for exploring the structure-activity relationship (SAR) of new chemical entities. For instance, the dibenzofuran nucleus is a known precursor for the drug furobufen, which is synthesized via a Friedel-Crafts reaction. biointerfaceresearch.comekb.eg However, a precursor like this compound allows for more targeted and versatile synthetic routes to novel analogues that are not easily accessible through classical electrophilic substitution reactions. nih.govresearchgate.net

Strategies for Modifying this compound for Diverse Biological Applications

The primary strategy for modifying this compound revolves around exploiting the reactivity of its two boronic ester/acid groups. These modifications are key to tuning the physicochemical properties and biological activities of the resulting molecules.

Suzuki-Miyaura Cross-Coupling: This is the most prominent strategy. By coupling the diborate with two equivalents of a single aryl halide, symmetrical 4,6-disubstituted dibenzofurans can be synthesized. Alternatively, sequential or statistical couplings with different aryl halides can lead to unsymmetrical derivatives, vastly expanding the chemical space that can be explored. This allows for the introduction of functionalities known to interact with biological targets, such as phenolic hydroxyls, aromatic amines, or specific heterocyclic systems. mdpi.comresearchgate.net

Chan-Lam-Evans Coupling: This reaction enables the formation of carbon-heteroatom bonds, allowing for the introduction of amine, alcohol, or thiol moieties at the 4- and 6-positions. This is crucial for mimicking hydrogen bond donors and acceptors found in endogenous ligands or for improving properties like solubility.

Homologation and Further Derivatization: The boronic ester groups can be converted into other functional groups, such as hydroxymethyl or aminomethyl groups, which can then be used for further synthetic elaborations, expanding the structural diversity of the final compounds.

These strategies allow for the creation of focused compound libraries where the dibenzofuran core acts as a rigid scaffold, and the substituents at the 4- and 6-positions are systematically varied to optimize interactions with a specific biological target, be it an enzyme, receptor, or nucleic acid.

Development of Dibenzofuran-Based Scaffolds for Anti-Infective Agents (e.g., Antibacterial, Antifungal)

The dibenzofuran scaffold has proven to be a valuable template for the development of new anti-infective agents, particularly against drug-resistant pathogens. thesciencein.orgresearchgate.netmdpi.com Research has demonstrated that specific substitution patterns on the dibenzofuran ring are crucial for potent antibacterial and antifungal activity.

A series of biphenyl (B1667301) and dibenzofuran derivatives were synthesized and evaluated for their activity against antibiotic-resistant bacteria. mdpi.comresearchgate.net The study highlighted that polyhydric compounds, particularly those with hydroxyl groups on the phenyl rings, showed significant inhibitory activities. mdpi.com For example, certain derivatives displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 3.13 µg/mL. mdpi.comresearchgate.net The structure-activity relationship indicated that strong electron-withdrawing groups were beneficial for activity. mdpi.comresearchgate.net

The natural product cercosporamide, a dibenzofuran-related compound, has inspired the synthesis of derivatives with antifungal properties. mdpi.com Furthermore, other studies have identified dibenzofuran derivatives with activity against pathogenic fungi like Candida albicans. researchgate.net

Table 1: Anti-Infective Activity of Selected Dibenzofuran and Related Derivatives
Compound/Derivative ClassTarget OrganismKey Findings/ActivityReference
5-(9H-carbazol-2-yl)benzene-1,2,3-triolMethicillin-resistant Staphylococcus aureus (MRSA)Potent inhibitory activity with MIC value of 3.13 μg/mL. mdpi.comresearchgate.net
4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triolMultidrug-resistant Enterococcus faecalisStrong inhibitory activity with MIC value of 6.25 μg/mL. mdpi.comresearchgate.net
4'-fluoro-[1,1'-biphenyl]-3,4,5-triolCarbapenems-resistant Acinetobacter baumanniiInhibitory activity comparable to ciprofloxacin. mdpi.comresearchgate.net
Eleucanainone AMethicillin-resistant Staphylococcus aureus (MRSA)Significant anti-MRSA activity with MIC value of 0.78 μg/mL. researchgate.net

Investigation of Dibenzofuran Derivatives in Anticancer Research

The dibenzofuran moiety is a key structural component in many compounds investigated for their anticancer properties. biointerfaceresearch.comekb.eg These derivatives have been shown to exert cytotoxic effects against a range of human cancer cell lines through various mechanisms of action.

One area of focus has been the development of dibenzofuran-based kinase inhibitors. Inspired by the natural product cercosporamide, researchers have synthesized dibenzofuran derivatives that act as potent dual inhibitors of Pim-1/2 and CLK1 kinases, which are overexpressed in many cancers. mdpi.com Lead compounds displayed nanomolar IC₅₀ values and showed anticancer potency against acute myeloid leukemia (AML) cell lines. mdpi.com Another study reported the synthesis of novel dibenzofuran derivatives as inhibitors of PTP-MEG2, a protein tyrosine phosphatase implicated in cell signaling processes. The most active compound inhibited PTP-MEG2 with an IC₅₀ of 320 nM. nih.gov

Naturally occurring dibenzofurans and their synthetic analogues have also shown direct cytotoxicity. Popolohuanone E, isolated from a sponge, exhibited suppressive activity against human lung cancer cells (A549) and inhibited topoisomerase II. ekb.eg Synthetic derivatives have demonstrated promising activity against liver (HepG2) and breast (MCF-7) cancer cell lines. researchgate.net

Table 2: Anticancer Activity of Selected Dibenzofuran Derivatives
Compound/Derivative ClassTarget/MechanismCancer Cell LineActivity (IC₅₀)Reference
Cercosporamide-inspired dibenzofurans (Lead compound 44)Pim-1/2 and CLK1 Kinase InhibitionMV4-11 (AML)Low micromolar range mdpi.com
Dibenzofuran derivative (10a)PTP-MEG2 Inhibition(Enzymatic assay)320 nM nih.gov
Popolohuanone ETopoisomerase II InhibitionA549 (Lung)2.5 mg/mL ekb.eg
Pyrazole-carboxamide derivative (7a)CytotoxicityHepG2 (Liver)6.1 ± 1.9 μM researchgate.net

Chemical Biology Studies of Dibenzofuran-Containing Glycomimetics and Related Bioactive Compounds

Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. rsc.orgfrontiersin.org They are of great interest in chemical biology for their potential to modulate the protein-carbohydrate interactions that mediate many physiological and pathological processes, including cell-cell recognition, immune responses, and microbial infection. nih.govresearchgate.net

While direct examples of dibenzofuran-containing glycomimetics are not extensively documented in the reviewed literature, the dibenzofuran scaffold possesses ideal characteristics for use in glycomimetic design. The development of glycomimetics often involves replacing the flexible sugar backbone with a more rigid, non-carbohydrate scaffold to improve metabolic stability and binding affinity. rsc.orgfrontiersin.org

A precursor like this compound is perfectly suited for this approach. Through synthetic strategies like the Suzuki coupling or Chan-Lam amination, hydroxyl, amino, and other polar groups can be precisely positioned on aryl substituents attached to the rigid dibenzofuran core. This would allow for the spatial presentation of key hydrogen-bonding groups in a manner that mimics the arrangement of hydroxyl groups on a natural sugar ligand, such as mannose or galactose. This strategy could be used to design novel inhibitors of lectins, a class of carbohydrate-binding proteins that are validated targets for diseases ranging from cancer to viral infections. nih.govresearchgate.net The dibenzofuran core would provide a stable, synthetically accessible, and novel platform for creating the next generation of scaffold-based glycomimetics.

Computational Drug Design and Molecular Docking Analysis for Dibenzofuran Derivatives

Computational methods are integral to modern drug discovery, enabling the rational design and optimization of new therapeutic agents. researchgate.net These in silico techniques have been widely applied to the study of dibenzofuran derivatives to understand their biological activity and guide the synthesis of more potent and selective compounds. nih.govmdpi.comresearchgate.net

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to its biological target. Docking studies have been crucial in elucidating how dibenzofuran-based inhibitors interact with the active sites of enzymes. For example, docking simulations of PTP-MEG2 inhibitors revealed that the dibenzofuran core binds within the active site, while substituted side chains form key interactions with peripheral pockets, explaining the observed potency and selectivity. nih.gov Similarly, in the design of new antibiotics, docking was used to validate the binding of dibenzofuran-like molecules to MRSA and VRSA targets. mdpi.com

3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR models establish a mathematical relationship between the three-dimensional properties of a series of molecules and their biological activity. For dibenzofuran derivatives, these models have been used to create pharmacophores, which are 3D arrangements of essential features (e.g., hydrogen bond acceptors/donors, hydrophobic regions) required for biological activity. nih.gov These pharmacophore models guide the design of new molecules with improved activity.

ADME/Tox Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity predictions are used to assess the drug-likeness of candidate molecules at an early stage. researchgate.netmdpi.comsemanticscholar.org For novel dibenzofuran derivatives, computational tools have been used to predict properties like human intestinal absorption, blood-brain barrier penetration, and potential hepatotoxicity, helping to prioritize which compounds should be synthesized and tested in vitro. nih.govmdpi.com

These computational approaches accelerate the drug discovery process by reducing the number of compounds that need to be synthesized, saving time and resources while improving the success rate of identifying promising lead candidates. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Targeted Derivatives

The creation of Dibenzofuran-4,6-diborate and its derivatives hinges on advancing synthetic methodologies that can precisely install boron moieties onto the dibenzofuran (B1670420) core. Current synthetic strategies for dibenzofurans often involve transition metal-catalyzed reactions, which could be adapted for this purpose.

Future research will likely focus on:

Directed Ortho-metalation and Borylation: A promising strategy involves the directed ortho-metalation of a pre-functionalized dibenzofuran. This could be followed by a reaction with an electrophilic boron reagent to install the borinic acid or boronic ester groups at the 4 and 6 positions. mdpi.com This approach offers high regioselectivity, which is crucial for creating structurally defined materials.

Palladium-Catalyzed C-H Activation/Borylation: Building on modern synthetic methods, researchers may develop one-pot procedures using palladium catalysts to mediate the direct C-H borylation of the dibenzofuran ring. soton.ac.uk Protocols that have proven effective for electron-rich aromatic systems could be particularly relevant. soton.ac.uk For instance, methods utilizing palladium acetate (B1210297) with specialized ligands or additives like pivalic acid have successfully formed C-C and C-O bonds in dibenzofuran synthesis and could be repurposed for C-B bond formation. ekb.eg

Cyclization of Boron-Substituted Precursors: An alternative approach involves the synthesis of biphenyl (B1667301) ether precursors that already contain the necessary boron functionalities. Subsequent intramolecular cyclization, potentially via an Ullmann-type coupling or a palladium-catalyzed ring closure, would then form the final dibenzofuran-diborate structure. mdpi.comacs.org This route allows for greater diversity in the substitution pattern of the final molecule.

Post-Synthetic Modification: Researchers could also explore the modification of pre-formed cyclic borinic acids. It has been demonstrated that certain cyclic borinic acids can be successfully transformed into dibenzofuran derivatives through palladium catalysis, a strategy that could be reverse-engineered or adapted. mdpi.com

These advanced synthetic methods will be essential for creating a library of this compound derivatives with tailored electronic and steric properties for various applications.

Exploration of Undiscovered Applications in Emerging Advanced Materials

The unique electronic properties conferred by the boron atoms in this compound make it a highly attractive candidate for next-generation advanced materials, particularly in optoelectronics.

Key areas for future exploration include:

Organic Light-Emitting Diodes (OLEDs): Boron-doped polycyclic aromatic hydrocarbons are known to be effective materials for OLEDs. acs.org The introduction of boron into the dibenzofuran scaffold can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for creating efficient electron-transporting or emissive materials. Specifically, derivatives of this compound could be designed as ultrapure-blue emitters based on thermally activated delayed fluorescence (TADF), a critical need in display technology. acs.org

Organic Photovoltaics (OPVs) and Solar Cells: The electron-accepting nature of the boron centers suggests that this compound derivatives could function as non-fullerene acceptors in bulk-heterojunction solar cells. Furthermore, related heteroaromatic structures have been successfully employed as hole-transporting materials in perovskite solar cells, an application space that could be explored for these novel boron-containing compounds. acs.org

Organic Field-Effect Transistors (OFETs): The dibenzofuran core is a known organic semiconductor motif. acs.org The incorporation of a diborate structure could be used to tune the charge transport properties, potentially leading to high-performance n-type or ambipolar semiconductors for OFETs.

Chemical Sensors: The Lewis acidic nature of the boron centers in this compound provides a built-in mechanism for sensing anions or Lewis basic molecules like fluoride (B91410) or cyanide. Future work could focus on designing fluorescent sensors where binding to the boron centers induces a measurable change in the emission spectrum. mdpi.com

The ability to fine-tune the optoelectronic properties through synthetic modification of the dibenzofuran core or the boron substituents will be a powerful tool in realizing these applications.

Advancements in Computational Modeling for Predictive Research and Rational Design

Computational chemistry is an indispensable tool for accelerating the discovery and development of new materials, and it will play a pivotal role in the exploration of this compound. ethernet.edu.et By predicting molecular properties before undertaking complex and time-consuming synthesis, computational modeling enables a more rational design approach.

Future research efforts in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT will be used to predict the fundamental electronic properties of this compound and its derivatives. This includes calculating HOMO/LUMO energy levels, band gaps, and electron/hole reorganization energies to assess their potential in OLEDs and OFETs. cuni.cz

Quantitative Structure-Activity Relationship (QSAR): For applications in chemical biology, 3D-QSAR models can be developed to understand the structural requirements for biological activity. nih.govnih.gov By generating pharmacophore models, researchers can predict how modifications to the this compound scaffold would affect its binding to a target protein. nih.govnih.gov

Toxicity and Reactivity Prediction: Computational tools can be used to predict the potential toxicity of new derivatives by calculating descriptors like global and local electrophilicity. researchgate.net This allows for the early-stage design of safer materials, which is particularly important for compounds intended for biological applications or widespread use.

Modeling of Excited States: To design new photophysically active materials, time-dependent DFT (TD-DFT) and other advanced methods will be employed to model the excited states of this compound derivatives. This can predict absorption and emission wavelengths, quantum yields, and the potential for processes like TADF, guiding the synthesis of molecules with desired optical properties.

These computational approaches will significantly de-risk and streamline the experimental workflow, ensuring that synthetic efforts are focused on the most promising candidates. ethernet.edu.et

Interdisciplinary Research at the Interface of Materials Science, Chemical Biology, and Catalysis

The true potential of this compound lies at the convergence of multiple scientific fields. Its unique structure allows it to be a versatile platform for tackling challenges in materials science, chemical biology, and catalysis simultaneously.

Promising interdisciplinary avenues include:

Bioactive Materials: The dibenzofuran nucleus is a privileged scaffold found in many biologically active compounds, including potent kinase inhibitors. mdpi.com The introduction of boron could lead to derivatives with novel biological activities or improved selectivity. Research could target the development of dual-function materials that combine the therapeutic action of a dibenzofuran-based drug with the sensing or imaging capabilities endowed by the boron atoms.

Novel Catalysts and Ligands: The Lewis acidic boron sites could be exploited for catalysis, either directly activating substrates or by modulating the electronic properties of a catalytically active metal center. Derivatives of this compound could also serve as unique bidentate ligands in transition metal catalysis, influencing the selectivity and efficiency of reactions like cross-coupling. acs.org

Chemotherapeutic Agents with Novel Mechanisms: Some dibenzofuran derivatives have shown promise as anticancer agents. ekb.egresearchgate.net Combining this scaffold with boron, an element already used in Boron Neutron Capture Therapy (BNCT), could lead to new classes of therapeutics. Research could explore if these compounds can selectively accumulate in tumor cells and act as both a cytotoxic agent and a BNCT agent.

Probes for Chemical Biology: Fluorescent derivatives of this compound could be developed as chemical probes to study biological processes. Their ability to bind specific analytes or interact with biological targets while providing a fluorescent readout makes them powerful tools for understanding complex cellular environments.

This interdisciplinary approach ensures that discoveries related to this compound will have a broad and significant impact across the scientific landscape.

Mentioned Compounds

Q & A

Q. What are the common synthetic routes for preparing dibenzofuran-4,6-diborate derivatives, and what critical reaction conditions must be optimized?

Synthetic routes for dibenzofuran derivatives often involve functionalization at the 4,6-positions via boronation or coupling reactions. While direct synthesis of the diborate is not explicitly documented, analogous compounds like dibenzofuran-4,6-dicarboxylic acid () and bis(oxazoline) ligands () provide methodological insights. Key steps include:

  • Borylation : Use of boronic acid/ester precursors under Suzuki-Miyaura coupling conditions, optimizing catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., DMF) .
  • Purification : Column chromatography or recrystallization to isolate products, as demonstrated in benzimidazole syntheses (e.g., ethanol/water mixtures for crystallization) .
  • Reaction Monitoring : NMR and LC-MS to track boronate group incorporation and intermediate stability .

(Basic)

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound complexes?

  • X-ray Crystallography : Resolves 3D structure and binding interactions (e.g., unit cell parameters: 43.14 Å, 86.00 Å, 65.10 Å; R-factor = 0.198) .
  • NMR Spectroscopy : Confirms regiochemistry via ¹H/¹³C shifts (e.g., aromatic proton splitting patterns in dibenzofuran derivatives) .
  • Mass Spectrometry (MS) : Validates molecular weight and borate functionalization (e.g., ESI-MS for charged species) .
  • Elemental Analysis : Ensures stoichiometric purity (e.g., C, H, N percentages within ±0.4% of theoretical) .

(Advanced)

Q. How can crystallographic data (e.g., R-factors, unit cell parameters) be utilized to validate the binding mode of this compound in transthyretin (TTR) inhibition studies?

Crystallographic data from TTR complexes (e.g., PDB ID 1DVU) provide atomic-level insights:

  • R-factor Analysis : A low R-free (0.220) and R-work (0.198) indicate high model accuracy .
  • Binding Pocket Occupancy : The spacious outer pocket of TTR accommodates bulky substituents (e.g., dibenzofuran-4,6-dicarboxylic acid), validated by electron density maps .
  • Thermal Motion (B-factors) : Lower B-factors at binding sites suggest stable ligand-protein interactions .

(Advanced)

Q. What methodological approaches resolve discrepancies between computational binding predictions and experimental crystallographic results for dibenzofuran-based inhibitors?

  • Docking Validation : Refine computational models using crystallographic coordinates (e.g., re-docking ligands into TTR’s 1DVU structure) .
  • Binding Assays : Compare isothermal titration calorimetry (ITC) data (ΔG, Kd) with predicted values to identify force field inaccuracies .
  • Error Analysis : Cross-check experimental conditions (e.g., pH 7.4, 293 K crystallization) against simulation parameters .

(Advanced)

Q. How do variations in crystallization conditions (e.g., pH, precipitant concentration) influence the resolution and reproducibility of this compound co-crystal structures?

Crystallization optimization for TTR complexes ( ) highlights:

  • Precipitant Concentration : Ammonium sulfate (1–2 M) controls nucleation; higher concentrations reduce crystal size but improve diffraction .
  • pH Sensitivity : Buffers (e.g., phosphate at pH 7.4) stabilize ligand-protein hydrogen bonding .
  • Temperature : 293 K minimizes thermal disorder, enhancing data quality (I/σ(I) > 10.4) .

(Advanced)

Q. What strategies address contradictory data in ligand-binding studies, such as high computational affinity but low experimental inhibition efficacy?

  • Dose-Response Validation : Repeat inhibition assays (e.g., IC₅₀) under standardized conditions (e.g., 37°C, physiological pH) .
  • Structural Dynamics : Use molecular dynamics (MD) simulations to assess ligand flexibility in binding pockets .
  • Orthogonal Assays : Combine SPR (surface plasmon resonance) for kinetic data with crystallography to reconcile affinity vs. structural occupancy .

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